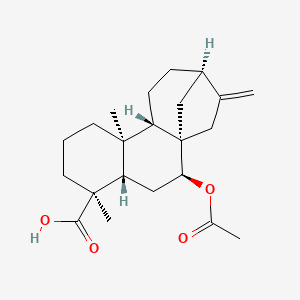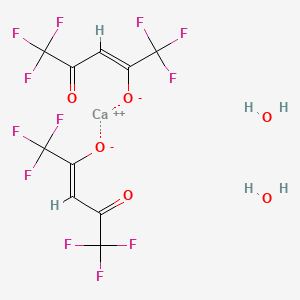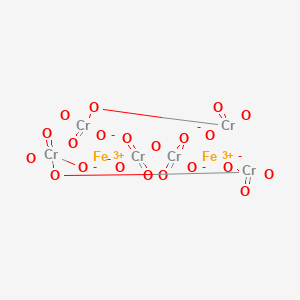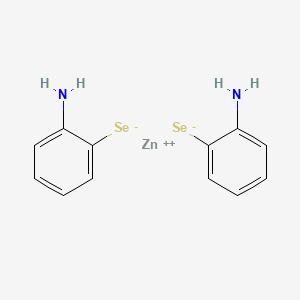
1-(2,2-Difluoroethoxy)-1,1-difluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethoxy)-1,1-difluoroethane is an organic compound characterized by the presence of both ether and fluorinated groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethoxy)-1,1-difluoroethane typically involves the reaction of 2,2-difluoroethanol with a suitable halogenated ethane derivative under basic conditions. One common method involves the use of sodium hydride as a base and 1,1-difluoro-2-iodoethane as the halogenated ethane derivative. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These processes often involve the use of specialized reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethoxy)-1,1-difluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include various ether derivatives depending on the nucleophile used.
Oxidation: Major products are carbonyl compounds such as aldehydes or ketones.
Reduction: Reduced products include partially or fully hydrogenated ethers.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-1,1-difluoroethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in fluorination reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-1,1-difluoroethane involves its interaction with various molecular targets. The fluorinated groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence enzyme activity and protein function. The compound can also act as a fluorine donor in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoroethane: A simpler fluorinated ether with similar thermal stability but different reactivity.
2-(2,2-Difluoroethoxy)ethanol: Contains an additional hydroxyl group, making it more hydrophilic and reactive in aqueous environments.
Hexakis(2,2-difluoroethoxy)phosphazene: A more complex compound with multiple fluorinated ether groups, used in specialized applications
Uniqueness
1-(2,2-Difluoroethoxy)-1,1-difluoroethane is unique due to its combination of ether and multiple fluorinated groups, which confer high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust chemical properties .
Properties
Molecular Formula |
C4H6F4O |
|---|---|
Molecular Weight |
146.08 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-1,1-difluoroethane |
InChI |
InChI=1S/C4H6F4O/c1-4(7,8)9-2-3(5)6/h3H,2H2,1H3 |
InChI Key |
WMZDCGKOHSGDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


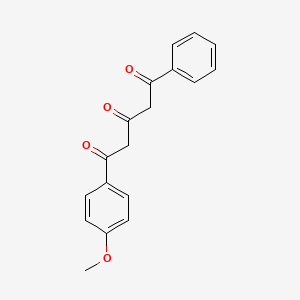
![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)
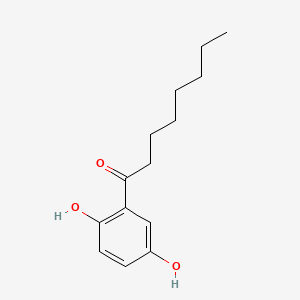
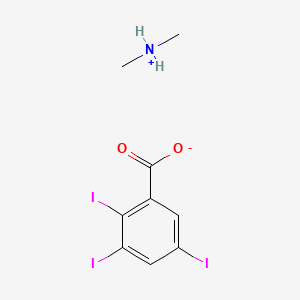
![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)
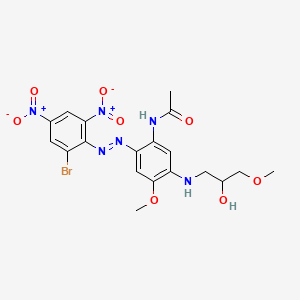
![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)


